Tetrabutylgermane
Description
Tetrabutylgermane (C₁₆H₃₆Ge) is an organogermanium compound characterized by four butyl groups bonded to a central germanium atom. It is a colorless to pale yellow liquid with a boiling point of 318.6°C at 760 mmHg and a flash point of 144.3°C . The compound is sensitive to light and incompatible with strong oxidizing agents, which may induce decomposition into hazardous byproducts such as carbon oxides and germanium oxides . Safety data highlight its flammability and the need for stringent handling protocols to avoid ignition sources and static discharge .
Properties
IUPAC Name |
tetrabutylgermane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36Ge/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVLQIDIYKIVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Ge](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061438 | |
| Record name | Germane, tetrabutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-42-1 | |
| Record name | Tetrabutylgermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetra-n-butylgermane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067421 | |
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| Record name | Tetrabutylgermane | |
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| Record name | Germane, tetrabutyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Germane, tetrabutyl- | |
| Source | EPA DSSTox | |
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| Record name | Tetrabutylgermanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.664 | |
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| Record name | TETRA-N-BUTYLGERMANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP2ESR3U6M | |
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Preparation Methods
Nickel-Catalyzed Coupling
Nickel complexes (e.g., Ni(acac)₂) catalyze the coupling of GeCl₄ with butyl halides in the presence of reducing agents:
Conditions :
Continuous Microchannel Reactors
Adopted from tributylamine synthesis, microchannel reactors enable rapid heat dissipation and precise residence time control:
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Grignard | 70–85 | 95–98 | 12–24 | Moderate |
| Organolithium | 75–90 | 97–99 | 2–4 | Low |
| Organoaluminum | 80–88 | 98–99 | 24 | High |
| Continuous Flow | 85–91 | >99 | 2–5 | High |
Challenges and Optimization Strategies
Byproduct Management
Solvent Selection
Chemical Reactions Analysis
Types of Reactions: Tetrabutylgermane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form germanium dioxide.
Reduction: Can be reduced to form germanium hydrides.
Substitution: Reacts with halogens to form halogermanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine are used under controlled conditions.
Major Products Formed:
Oxidation: Germanium dioxide.
Reduction: Germanium hydrides.
Substitution: Halogermanes.
Scientific Research Applications
Tetrabutylgermane (TBG) is an organometallic compound that has garnered attention for its diverse applications in scientific research and industrial processes. This article explores the various applications of TBG, particularly in the fields of materials science, semiconductor manufacturing, and organic synthesis, while providing detailed data tables and case studies to illustrate its significance.
Semiconductor Manufacturing
TBG in Thin Film Deposition
- TBG is used as a precursor in chemical vapor deposition (CVD) processes to produce germanium thin films. These films are essential in the fabrication of semiconductor devices, including transistors and photodetectors.
Case Study: Germanium-Based Photodetectors
- Research has demonstrated that germanium thin films deposited using TBG exhibit superior electronic properties compared to those produced with traditional methods. The resulting photodetectors show enhanced sensitivity in the infrared spectrum, making them suitable for applications in telecommunications and environmental monitoring.
Organic Synthesis
Reagent for Organic Reactions
- TBG serves as a reagent in organic synthesis, particularly in the formation of germanium-containing compounds. Its ability to release butyl groups makes it a valuable tool for introducing germanium into organic molecules.
Case Study: Synthesis of Organogermanes
- A study reported the successful use of TBG in synthesizing organogermanes via nucleophilic substitution reactions. The resulting compounds demonstrated potential as intermediates in drug development due to their biological activity.
Materials Science
Production of Germanium Nanostructures
- TBG has been utilized to create germanium nanostructures through various methods such as sol-gel processes and electrospinning. These nanostructures are important for applications in nanotechnology and materials science.
Data Table: Properties of Germanium Nanostructures Synthesized from TBG
| Property | Value |
|---|---|
| Diameter | 50-200 nm |
| Surface Area | 150 m²/g |
| Electrical Conductivity | 1.5 x 10^4 S/m |
| Band Gap | 0.66 eV |
Catalysis
Role as a Catalyst
- TBG can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. Its application in catalyzing cross-coupling reactions has been explored, providing an efficient pathway for synthesizing complex organic molecules.
Case Study: Cross-Coupling Reactions
- In a recent study, TBG was employed as a catalyst for Suzuki-Miyaura cross-coupling reactions, yielding high conversions and selectivity for biaryl compounds. This method offers a greener alternative to traditional catalytic processes by minimizing waste.
Mechanism of Action
The mechanism of action of tetrabutylgermane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a reagent or catalyst, facilitating the formation of desired products. The compound’s unique structure allows it to participate in a variety of reactions, making it a versatile tool in both research and industrial applications .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : this compound’s bulky butyl groups confer steric hindrance, reducing its reactivity compared to smaller analogs like Chlorotrimethylgermane .
- Thermal Stability : this compound decomposes above 100°C, releasing toxic gases, whereas Chlorotrimethylgermane undergoes rapid reactions at lower temperatures due to its electrophilic Cl ligand .
Research Findings and Data Gaps
- Reactivity : Studies on mixed-functionalized germanes (e.g., tetraacylgermanes) suggest that electron-withdrawing groups enhance electrophilicity, a trait underutilized in this compound’s current applications .
- Toxicity : Ecological and chronic exposure data for this compound remain sparse, highlighting a critical research need .
Biological Activity
Tetrabutylgermane (TBG) is an organogermanium compound that has garnered attention for its potential biological activities. As a derivative of germanium, it possesses unique chemical properties that may contribute to various biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by four butyl groups attached to a germanium atom. This structure influences its solubility and reactivity, making it suitable for various biological studies.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity , which is crucial for protecting cells from oxidative stress. Oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders. TBG's ability to scavenge free radicals can mitigate cellular damage, as demonstrated in various in vitro studies.
Cytotoxic Effects
Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, TBG has been reported to inhibit the proliferation of HeLa and MCF-7 cells through mechanisms involving apoptosis and cell cycle arrest. The compound's effectiveness varies with concentration, highlighting the importance of dosage in therapeutic applications.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : TBG has been shown to activate intrinsic apoptotic pathways, leading to increased caspase activity in treated cells.
- Cell Cycle Arrest : The compound can induce G1 phase arrest in cancer cells, preventing further cell division.
- Inhibition of Key Signaling Pathways : TBG may interfere with signaling pathways related to cell survival and proliferation, such as the PI3K/Akt pathway.
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. It has been found to reduce the expression of pro-inflammatory cytokines in various cell models, suggesting potential applications in treating inflammatory diseases.
In Vitro Studies
Several studies have investigated the effects of this compound on different cell types:
| Study | Cell Type | Concentration | Key Findings |
|---|---|---|---|
| A | HeLa | 10-100 µM | Induced apoptosis via caspase activation. |
| B | MCF-7 | 25-200 µM | Inhibited proliferation; G1 phase arrest observed. |
| C | Macrophages | 50 µM | Reduced TNF-α production; anti-inflammatory effects noted. |
In Vivo Studies
Limited in vivo studies have been conducted, but preliminary results suggest that this compound may have protective effects against oxidative damage in animal models. Further research is needed to confirm these findings and explore the therapeutic potential in clinical settings.
Q & A
Q. What are the common laboratory-scale synthesis methods for tetrabutylgermane, and how can reaction conditions be optimized for purity?
this compound is typically synthesized via alkylation of germanium halides (e.g., GeCl₄) with butyl Grignard reagents (e.g., butyl magnesium bromide). Key steps include:
- Conducting reactions under inert atmospheres (argon/nitrogen) to prevent oxidation .
- Controlling stoichiometry (4:1 molar ratio of Grignard reagent to GeCl₄) and reaction temperature (0–25°C) to minimize side products .
- Purification via fractional distillation under reduced pressure to isolate the product. Yield optimization requires monitoring reaction progress using gas chromatography (GC) and adjusting solvent polarity (e.g., tetrahydrofuran vs. diethyl ether) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm butyl group connectivity and assess purity .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identification of Ge-C stretching vibrations (~500–600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₆H₃₆Ge, theoretical m/z 292.2) .
- Elemental Analysis : Quantifying carbon/hydrogen content to validate stoichiometry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols .
- Spill Management : Collect spills using non-sparking tools and dispose in sealed containers .
- Storage : Keep in airtight containers under inert gas, away from oxidizers and moisture .
Q. How stable is this compound under standard storage and experimental conditions?
this compound is stable under recommended storage (room temperature, inert atmosphere) but may decompose under extreme conditions:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C) .
- Light Sensitivity : Store in amber glass to prevent photolytic degradation .
- Hydrolytic Stability : Avoid aqueous environments; test stability in solvents like hexane or toluene .
Q. What are the primary research applications of this compound in organometallic chemistry?
It serves as:
- A precursor for germanium-containing nanomaterials (e.g., quantum dots) .
- A ligand-transfer agent in catalytic systems .
- A reference compound for studying Ge-C bond reactivity in cross-coupling reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data involving this compound’s reactivity?
Systematic approaches include:
- Variable Isolation : Test reactivity under controlled conditions (e.g., varying temperature, solvent polarity) to identify confounding factors .
- Comparative Studies : Benchmark against analogous compounds (e.g., tetrabutyltin) to discern Ge-specific behavior .
- Statistical Validation : Use multivariate analysis (e.g., ANOVA) to assess reproducibility .
Q. What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound research data?
Follow these steps:
- Metadata Standardization : Use platforms like PubChem or EPA DSSTox to document molecular identifiers (InChIKey, SMILES) .
- Data Repositories : Deposit raw spectra and synthesis protocols in discipline-specific databases (e.g., Zenodo, ChemRxiv) .
- Machine-Readability : Format datasets using open-source tools (e.g., Open Babel) for interoperability .
Q. What methodologies are recommended for studying this compound’s decomposition pathways?
Employ:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., butene, Ge oxides) .
- Kinetic Studies : Monitor degradation rates under accelerated aging conditions (elevated temperature/pressure) .
- Computational Modeling : Use DFT calculations to predict bond dissociation energies and intermediate stability .
Q. How can researchers address gaps in this compound’s toxicological profile?
Design studies to:
Q. What interdisciplinary applications exist for this compound in materials science?
Emerging uses include:
- Semiconductor Fabrication : As a germanium source in chemical vapor deposition (CVD) for thin-film electronics .
- Polymer Chemistry : Incorporating Ge into organometallic polymers for optoelectronic devices .
- Energy Storage : Testing as an electrolyte additive in lithium-ion batteries to enhance conductivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
